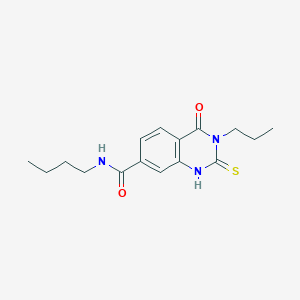![molecular formula C18H16BrN3O3S2 B2933721 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313403-56-4](/img/structure/B2933721.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized from p-bromoacetophenone and thiourea in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds, characterized by their high singlet oxygen quantum yield, are critical for Type II PDT mechanisms, primarily used in cancer treatment. The research highlights the potential of such compounds in developing effective photosensitizers for PDT, suggesting that related compounds like N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide could be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Tiwari et al. (2017) explored the synthesis and anticancer evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. The study demonstrated significant anticancer activity against various human cancer cell lines, with some compounds showing comparable or superior activity to Adriamycin. This underscores the potential of benzamide derivatives, including those structurally related to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, in cancer therapy (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
Compounds with benzamide and thiazole scaffolds have been investigated for their antimicrobial and antifungal potentials. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibiting potent antimicrobial activity, suggesting the therapeutic relevance of such compounds in treating infectious diseases (Bikobo et al., 2017).
Drug Design and Molecular Docking
The design and synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have shown antifungal activity, which emphasizes the importance of structural modifications to achieve desired biological activities. These findings could guide the development of new compounds with improved efficacy and specificity for various biological targets (Saeed et al., 2008).
作用機序
Target of Action
The compound has been studied for its antimicrobial and anticancer activities . Therefore, it can be inferred that the compound likely interacts with targets that are crucial for the growth and proliferation of microbial pathogens and cancer cells.
Mode of Action
It is known that the compound is part of a class of molecules that have been synthesized to combat antimicrobial and anticancer drug resistance . These molecules likely interact with their targets in a way that inhibits the growth and proliferation of the pathogens or cancer cells.
Result of Action
The compound has been found to have promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the inhibition of growth and proliferation of these cells.
将来の方向性
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S2/c1-22(2)27(24,25)15-9-5-13(6-10-15)17(23)21-18-20-16(11-26-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAZDOJAMLROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)

![5-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)
![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)


![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)